molecular formula C15H24N2O3 B7058394 2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide

2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide

Cat. No.: B7058394
M. Wt: 280.36 g/mol
InChI Key: PSCVLHHXTYEPCC-UHFFFAOYSA-N
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Description

2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide typically involves the reaction of cyclohexyloxybutanoic acid with 3-methyl-1,2-oxazole-5-carboxaldehyde in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential use in the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide can be compared with other oxazole derivatives such as:

Properties

IUPAC Name

2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-14(19-12-7-5-4-6-8-12)15(18)16-10-13-9-11(2)17-20-13/h9,12,14H,3-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCVLHHXTYEPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC(=NO1)C)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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